11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
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Description
Synthesis Analysis
The synthesis of isoquinoline derivatives like this compound often involves palladium-catalyzed coupling of imines with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other methods include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular formula of this compound is C20H22N4 . Its average mass is 318.415 Da and its monoisotopic mass is 318.184448 Da .Scientific Research Applications
Synthesis and Cytotoxicity Studies
Researchers have developed compounds related to the chemical structure of 11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, examining their synthesis and evaluating cytotoxicity against human cancer cell lines. These studies offer insights into the potential application of such compounds in cancer research, highlighting their synthesis and activity against a broad spectrum of cancer types (Deady & Rodemann, 2001).
Green Synthesis Approaches
Another area of application involves green chemistry protocols for synthesizing related compounds, utilizing carbon dioxide and basic ionic liquids as catalysts. This approach emphasizes the importance of environmentally friendly chemical processes, which are crucial for sustainable pharmaceutical manufacturing (Patil et al., 2009).
Dye-sensitized Solar Cells (DSSCs)
Research on photo physical and thermodynamic properties of related organic dyes, like MZ-341, has implications for dye-sensitized solar cells (DSSCs). These studies contribute to understanding how solvent effects influence the efficiency and stability of organic dyes, thereby improving the design and performance of DSSCs (Samani & Hashemianzadeh, 2019).
Unusual Synthesis Methods
Innovative synthesis methods for tetrahydrobenzo[f]isoquinolines, which share structural similarities with the chemical , have been outlined. These methods demonstrate the versatility of base-catalyzed ring transformations, offering new pathways for creating complex molecular structures (Pratap et al., 2007).
Fluorescent Labeling for Biomolecules
The development of fluorescent labeling reagents based on similar chemical structures for detecting biomolecules like carnitine signifies another application. This advancement provides tools for biological research, enabling the sensitive detection and quantification of specific biomolecules in complex mixtures (Nakaya et al., 2001).
properties
IUPAC Name |
11-(butylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-3-12-22-19-15-9-5-4-8-14(15)16(13-21)20-23-17-10-6-7-11-18(17)24(19)20/h6-7,10-11,22H,2-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXZPUEMAIDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile |
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